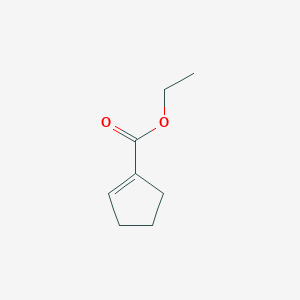

环戊-1-烯羧酸乙酯

描述

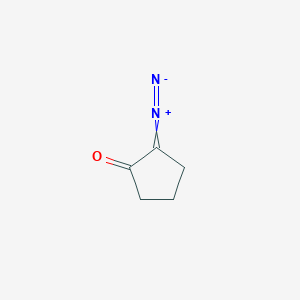

Molecular Structure Analysis

The molecular structure of Ethyl cyclopent-1-enecarboxylate consists of 8 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms. The 3D structure of a similar compound, 5-Ethylcyclopent-1-enecarboxaldehyde, can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

Ethyl cyclopent-1-enecarboxylate has a density of 0.9971 g/cm3 at 24 °C and a boiling point of 92 °C at 25 Torr .科学研究应用

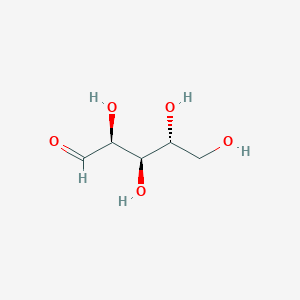

与醛类反应:锂化的 6-(二甲氧基磷酰基)环己-1-烯羧酸乙酯与醛类反应具有 α 或 δ 区域选择性,受醛类结构和反应条件的影响。此过程可以在动力学条件下产生视黄醇代谢物的类似物,或作为热力学产物产生 δ-加合物 (Krawczyk & Owsianik,2011).

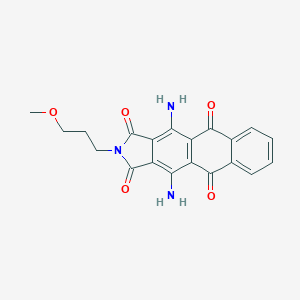

稠合杂环的合成:衍生物 2-氧代环十二烷羧酸乙酯已用于合成具有氮杂环的大环系统。此方法有助于扩大环系 (Zoorob、Elsherbini,& Hamama,2012).

芳基化反应:4-氧代环己-2-烯羧酸乙酯及其衍生物与芳基三乙酸铅发生芳基化。对于某些化合物,在 C-1 处观察到区域选择性芳基化的良好收率 (Ackland & Pinhey,1987).

酶催化反应:环戊-1-烯羧酸乙酯衍生物在南极假丝酵母脂肪酶 B (CAL-B) 催化的 O-酰化过程中作为副反应发生水解 (Forró、Galla,& Fülöp,2013).

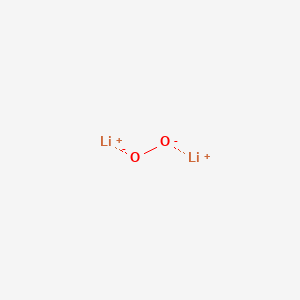

环戊烯[c]色满-2-酮的合成:2,5-己二酮与 3-(二乙氧基磷酰基)香豆素的迈克尔-霍纳-沃兹沃思-埃蒙斯反应用于合成环戊烯[c]色满-2-酮和环戊-1-烯羧酸盐 (Deredas、Huben、Maniukiewicz,& Krawczyk,2013).

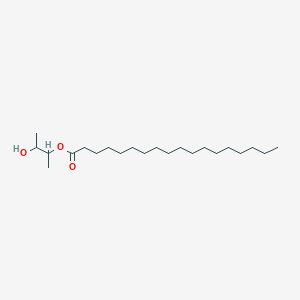

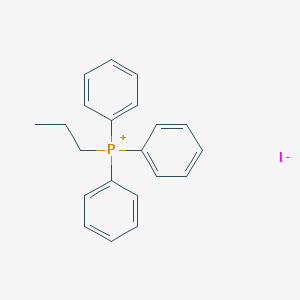

稳定磷叶立德的合成:2-氧代-1-环戊烷羧酸乙酯与二烷基乙炔二羧酸酯反应生成稳定的磷叶立德,这些叶立德发生维蒂希反应生成环丁烯衍生物 (Asghari、Sobhaninia,& Naderi,2008).

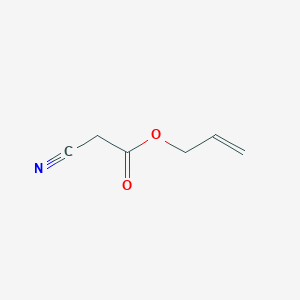

异恶唑啉稠合环状 β-氨基酯的合成:异恶唑啉稠合 2-氨基环戊烷羧酸酯衍生物是通过腈氧化物 1,3-偶极环加成到顺式或反式-2-氨基环戊-3-烯羧酸乙酯合成的 (Nonn、Kiss、Forró、Mucsi,& Fülöp,2011).

安全和危害

Ethyl cyclopent-1-enecarboxylate is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended. In case of contact with eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

ethyl cyclopentene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXHZIALCFFYRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298323 | |

| Record name | ethyl cyclopent-1-enecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl cyclopent-1-enecarboxylate | |

CAS RN |

10267-94-4 | |

| Record name | 10267-94-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl cyclopent-1-enecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-one](/img/structure/B84386.png)